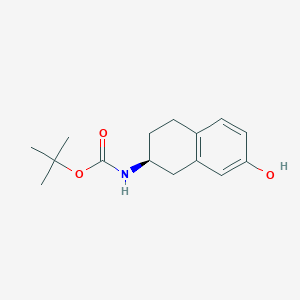

(S)-tert-Butyl (7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-tert-Butyl (7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a tert-butyl carbamate group attached to a tetrahydronaphthalene ring system, which includes a hydroxyl group at the 7-position. The stereochemistry at the 2-position is specified as the (S)-enantiomer, indicating its chiral nature.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl (7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate typically involves several key steps:

Starting Material Preparation: The synthesis begins with the preparation of the tetrahydronaphthalene core. This can be achieved through hydrogenation of naphthalene or its derivatives under catalytic conditions.

Hydroxylation: Introduction of the hydroxyl group at the 7-position can be accomplished via selective hydroxylation reactions, often using reagents like osmium tetroxide or other oxidizing agents.

Carbamate Formation: The tert-butyl carbamate group is introduced through a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine. This step typically requires controlled conditions to ensure the selective formation of the desired product.

Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer. This can be achieved using chiral chromatography or by employing chiral auxiliaries during the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This may include the use of continuous flow reactors, advanced catalytic systems, and automated purification techniques.

Analyse Des Réactions Chimiques

Deprotection of the tert-Butoxycarbonyl (Boc) Group

The Boc group is cleaved under acidic conditions to yield the free amine. This reaction is pivotal for further functionalization:

-

Reagents : Trifluoroacetic acid (TFA) or HCl in dioxane.

-

Example :

Boc protected amineTFA excess Amine saltEt3NFree amineThis step is utilized to generate reactive intermediates for coupling reactions in drug discovery .

Functionalization of the Hydroxyl Group

The phenolic -OH group at position 7 undergoes sulfonation, alkylation, or acylation to modulate solubility or biological activity:

Coupling Reactions

The deprotected amine participates in amide/urea bond formation with carboxylic acids or isocyanates:

-

Amide Coupling :

-

Reagents : HATU, DIPEA, DMF.

-

Example : Reaction with 3-(2-methylpiperidin-1-yl)propanoic acid yields neuroactive amides .

-

-

Urea Formation :

Catalytic Hydrogenation

The tetrahydronaphthalene core can undergo further reduction under hydrogenation conditions:

-

Catalyst : Pd/C (10 wt%) in methanol.

-

Conditions : 50 psi H₂, 12 h.

-

Outcome : Saturation of the aromatic ring to produce decalin derivatives, altering pharmacokinetic properties .

Suzuki–Miyaura Cross-Coupling

The brominated derivative (prepared via NBS) engages in palladium-catalyzed coupling:

-

Reagents : Arylboronic acids, Pd(PPh₃)₄, Na₂CO₃.

-

Application : Introduces biaryl motifs for kinase inhibition .

Key Data Table: Representative Reactions

Stereochemical Stability

The (S)-configuration at C2 remains intact under standard conditions (pH 4–9, ≤80°C), as confirmed by chiral HPLC ([α]D = +36.5° in CHCl₃) . Racemization occurs only under strong acidic/basic conditions (pH <2 or >12) .

Applications De Recherche Scientifique

Medicinal Chemistry

a. Drug Development

The compound has been investigated for its potential as a therapeutic agent. Its structural characteristics allow it to interact with biological systems effectively. Specifically, it has been noted for its role in the development of drugs targeting neurological disorders due to its ability to cross the blood-brain barrier. Research indicates that derivatives of this compound can exhibit neuroprotective properties, making them candidates for treating conditions such as Alzheimer's disease and Parkinson's disease .

b. Enzyme Inhibition

this compound has shown promise as an enzyme inhibitor. Studies have demonstrated its effectiveness in inhibiting specific enzymes involved in metabolic pathways, which could lead to new treatments for metabolic disorders. Its mechanism of action often involves competitive inhibition, where the compound mimics the substrate of the enzyme .

Biochemical Research

a. Proteomics

In proteomics research, this compound is utilized as a biochemical tool to study protein interactions and functions. It serves as a model compound for understanding the behavior of similar structures within biological systems. The ability to modify its structure allows researchers to explore various biochemical pathways and protein-ligand interactions .

b. Analytical Chemistry

The compound is also employed in analytical chemistry for developing assays that measure enzyme activity or binding affinities. Its stability and reactivity make it suitable for use in high-throughput screening processes.

Case Studies

Mécanisme D'action

The mechanism by which (S)-tert-Butyl (7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate exerts its effects depends on its interaction with molecular targets. The hydroxyl group can participate in hydrogen bonding, while the carbamate group may interact with enzymes or receptors through covalent or non-covalent interactions. These interactions can modulate the activity of biological pathways, leading to various physiological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

tert-Butyl (7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate: The racemic mixture of the compound.

tert-Butyl (7-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate: A similar compound with a methoxy group instead of a hydroxyl group.

tert-Butyl (7-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate: A positional isomer with the hydroxyl group at the 1-position.

Uniqueness

(S)-tert-Butyl (7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate is unique due to its specific stereochemistry and functional group arrangement. The (S)-enantiomer may exhibit different biological activity compared to the racemic mixture or other isomers, making it particularly valuable in research and potential therapeutic applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Activité Biologique

(S)-tert-Butyl (7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its structural properties, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C15H21NO3

- Molecular Weight : 263.33 g/mol

- CAS Number : 145822-55-5

The compound features a tetrahydronaphthalene core, which is modified with a hydroxyl group and a tert-butyl carbamate moiety. This unique structure contributes to its biological activity.

Research indicates that this compound may interact with various biological targets. Its activity can be attributed to:

- Modulation of Ion Channels : Studies have shown that similar compounds can act as potentiators or inhibitors of ion channels like CFTR (Cystic Fibrosis Transmembrane Conductance Regulator), which plays a crucial role in chloride ion transport across epithelial cells .

- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, potentially playing a role in mitigating oxidative stress in biological systems .

- Enzymatic Interactions : The compound may influence enzymatic pathways involving dioxygenases, which are responsible for the oxidation of naphthalene derivatives, leading to various metabolic products .

Case Studies

- CFTR Modulation : In a study examining the effects of various enantiomers on CFTR activity, it was found that (S)-enantiomers could enhance CFTR currents significantly compared to their (R)-counterparts. This suggests that this compound could be explored as a potential CFTR modulator .

- Antioxidant Properties : A comparative study on related compounds demonstrated that those with a tert-butyl group exhibited enhanced stability against oxidative degradation. This property may extend to this compound, making it a candidate for further investigation in oxidative stress-related conditions .

Data Table

Propriétés

IUPAC Name |

tert-butyl N-[(2S)-7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-12-6-4-10-5-7-13(17)9-11(10)8-12/h5,7,9,12,17H,4,6,8H2,1-3H3,(H,16,18)/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCWQARFFINAXTB-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC2=C(C1)C=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCC2=C(C1)C=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.